tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate
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Overview
Description
tert-Butyl [1,4’-bipiperidin]-3-ylcarbamate is a chemical compound with the molecular formula C16H31N3O2 It is a derivative of bipiperidine, where a tert-butyl carbamate group is attached to the nitrogen atom of the piperidine ring
Preparation Methods
The synthesis of tert-Butyl [1,4’-bipiperidin]-3-ylcarbamate typically involves the reaction of bipiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
tert-Butyl [1,4’-bipiperidin]-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the tert-butyl group and formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and bases like sodium hydroxide .
Scientific Research Applications
tert-Butyl [1,4’-bipiperidin]-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in the body.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl [1,4’-bipiperidin]-3-ylcarbamate involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes, preventing the breakdown of neurotransmitters and thereby enhancing their activity in the nervous system .
Comparison with Similar Compounds
tert-Butyl [1,4’-bipiperidin]-3-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 4-anilinopiperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl [1,4’-bipiperidin]-4-ylmethylcarbamate: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
The uniqueness of tert-Butyl [1,4’-bipiperidin]-3-ylcarbamate lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H29N3O2 |
---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-5-4-10-18(11-12)13-6-8-16-9-7-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) |
InChI Key |
XEWWLMCXBOZEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2CCNCC2 |
Origin of Product |
United States |
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